Estriol-d3-1
CAS No.:
Cat. No.: VC20247830
Molecular Formula: C18H24O3
Molecular Weight: 291.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H24O3 |
|---|---|
| Molecular Weight | 291.4 g/mol |
| IUPAC Name | (8R,9S,13S,14S,16R,17R)-2,4,16-trideuterio-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,16,17-triol |
| Standard InChI | InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,17+,18+/m1/s1/i3D,8D,16D |
| Standard InChI Key | PROQIPRRNZUXQM-UHUWLHGCSA-N |
| Isomeric SMILES | [2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@@]([C@@H]4O)([2H])O)C)C(=C1O)[2H] |
| Canonical SMILES | CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O |
Introduction
Chemical Identity and Structural Characteristics
Estriol-d3-1, systematically named 16α-hydroxy-17β-estradiol-2,4-d2, is a deuterated analog of estriol (E3), a naturally occurring estrogen. The incorporation of two deuterium atoms at the 2 and 4 positions of the steroid backbone distinguishes it from non-deuterated estriol . Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 288.381 g/mol | |
| Density | 1.3 ± 0.1 g/cm³ | |
| Boiling Point | 469.0 ± 45.0 °C | |
| Flash Point | 220.8 ± 23.3 °C | |
| Vapor Pressure | 0.0 ± 1.2 mmHg at 25°C |
The structural similarity to estriol allows Estriol-d3-1 to mimic endogenous estrogen behavior while providing isotopic differentiation for analytical tracking . Notably, discrepancies in molecular weight calculations arise from the deuterium substitution: estriol’s molecular weight is 288.38 g/mol , and the addition of two deuterium atoms (each contributing ~1 atomic mass unit) should yield a theoretical weight of 290.38 g/mol. The reported value of 288.381 g/mol suggests potential inconsistencies in source data, necessitating further validation.
Synthesis and Isotopic Labeling
Deuterium incorporation into estriol is achieved through synthetic organic chemistry techniques, such as hydrogen-deuterium exchange reactions or deuterated precursor utilization. The 2,4-d2 labeling in Estriol-d3-1 enhances its utility in mass spectrometry (MS)-based assays, where deuterated compounds serve as internal standards for quantifying endogenous estriol levels in biological matrices . This labeling strategy minimizes interference from endogenous estrogens, improving assay specificity and accuracy.
Research Applications
Mass Spectrometry and Quantitative Analysis
Estriol-d3-1 is widely employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying estriol in biological samples. Its deuterated structure generates a distinct mass-to-charge () ratio, enabling discrimination from endogenous estriol during analysis . This application is critical in clinical research, particularly for assessing estrogen levels in pregnancy and hormonal disorders.
Pharmacokinetic Studies
Deuterium labeling permits precise tracking of Estriol-d3-1’s absorption, distribution, metabolism, and excretion (ADME) profiles. Studies utilizing this compound have elucidated estriol’s half-life (~6–8 hours) and renal clearance mechanisms . Such data inform drug development and dosing regimens for estrogen-based therapies.
Structural Analogs and Comparative Analysis
Estriol-d3-1 belongs to a broader class of deuterated estrogens. The table below contrasts key estrogens:
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